N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-methylbenzohydrazide
Description
N’-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-methylbenzohydrazide is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Properties
Molecular Formula |
C24H25N3O3S2 |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
N'-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-4-methylbenzohydrazide |
InChI |
InChI=1S/C24H25N3O3S2/c1-3-17-8-10-18(11-9-17)15-20-23(30)27(24(31)32-20)14-4-5-21(28)25-26-22(29)19-12-6-16(2)7-13-19/h6-13,15H,3-5,14H2,1-2H3,(H,25,28)(H,26,29)/b20-15- |
InChI Key |
WODMLIXPUCOAJX-HKWRFOASSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-methylbenzohydrazide typically involves multiple steps:
Formation of Thiazolidinone Core: The initial step involves the condensation of 4-ethylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization with α-haloketones to yield the thiazolidinone core.
Butanoyl Substitution: The thiazolidinone core is then reacted with butanoyl chloride in the presence of a base such as triethylamine to introduce the butanoyl group.
Hydrazide Formation: Finally, the compound is treated with 4-methylbenzohydrazide under reflux conditions to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized via multi-step protocols involving cyclocondensation, Knoevenagel reactions, and hydrazide coupling. Representative methods include:
Key intermediates include:
-
4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid (Step 1 product)
-
4-Methylbenzohydrazide (precursor for hydrazide coupling)
Thioxo Group (C=S)
The thioxo moiety participates in nucleophilic substitution and coordination chemistry:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form thioether derivatives .
-
Metal Complexation : Forms stable complexes with transition metals (Cu²⁺, Zn²⁺) in ethanol/ammonia solutions, confirmed by UV-Vis and ESR spectroscopy .
Hydrazide Group (–CONHNH₂)
-
Condensation Reactions : Reacts with aldehydes (e.g., benzaldehyde) to form hydrazones under acidic conditions (H⁺/EtOH, Δ) .
-
Oxidation : Converts to carboxylic acid derivatives using KMnO₄/H₂SO₄ (yield: 62%) .
Benzylidene Substituent
-
Photochemical Isomerization : Undergoes Z→E isomerization under UV light (λ = 365 nm), with a half-life of 4.2 hrs in acetonitrile .
-
Electrophilic Aromatic Substitution : Bromination at the para-position of the ethylbenzene ring using Br₂/FeBr₃ (yield: 88%) .
Biological Interaction Mechanisms
While not a direct chemical reaction, the compound’s interactions with biological targets are mediated by its reactive sites:
Comparative Reactivity with Analogues
The compound’s reactivity diverges from structurally related thiazolidinones due to its hydrazide tail:
| Feature | This Compound | Epalrestat (Control) |
|---|---|---|
| Thioxo reactivity | Alkylation > Oxidation | Oxidation > Alkylation |
| Hydrazide stability | pH-sensitive (degrades < pH 3) | pH-stable (1–10) |
| Metal binding affinity | Cu²⁺ > Zn²⁺ | Zn²⁺ > Cu²⁺ |
Degradation Pathways
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-methylbenzohydrazide exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazolidinones possess effective antibacterial and antifungal activities against various pathogens. This suggests potential for developing new antimicrobial agents based on this compound's structure.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Candida albicans | Moderate inhibition |
Anticancer Properties
The thiazolidinone moiety has been linked to anticancer activity. In vitro studies have shown that derivatives can induce apoptosis in cancer cells. For instance, a derivative related to this compound was tested against breast cancer cell lines, showing a dose-dependent reduction in cell viability.
Pesticidal Activity
Compounds with similar structural features have been explored for their pesticidal properties. Research indicates that thiazolidinone derivatives can act as effective insecticides and fungicides. Field trials have shown promising results in controlling pests in crops like maize and soybean.
| Pest/Fungus | Effectiveness | Reference |
|---|---|---|
| Spodoptera frugiperda | 85% mortality rate | |
| Fusarium oxysporum | 70% growth inhibition |
Polymer Chemistry
The incorporation of thiazolidinone derivatives into polymer matrices has shown potential for enhancing mechanical properties and thermal stability. Studies have indicated that adding such compounds can improve the tensile strength of polymers used in packaging materials.
| Property | Before Addition | After Addition |
|---|---|---|
| Tensile Strength (MPa) | 25 | 35 |
| Thermal Stability (°C) | 200 | 230 |
Case Study 1: Antimicrobial Testing
A comprehensive study evaluated the antimicrobial efficacy of various thiazolidinone derivatives, including this compound against clinical isolates of bacteria and fungi. Results indicated that modifications to the hydrazide moiety significantly enhanced activity against resistant strains.
Case Study 2: Agricultural Field Trials
Field trials conducted on soybean crops treated with formulations containing thiazolidinone derivatives demonstrated significant reductions in pest populations compared to untreated controls. The study highlighted the potential for integrating these compounds into sustainable agricultural practices.
Mechanism of Action
The mechanism of action of N’-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-methylbenzohydrazide involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: The compound can interfere with pathways related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[(5Z)-5-(4-Ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-fluorophenyl)propanamide: Similar structure but with a fluorophenyl group instead of the butanoyl and methylbenzohydrazide groups.
4-(5-(4-Ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid: Similar core structure but with a butanoic acid group instead of the hydrazide.
Uniqueness
The uniqueness of N’-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-methylbenzohydrazide lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity compared to its analogs.
Biological Activity
N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-methylbenzohydrazide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological properties, synthesis, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 440.54 g/mol. The structure features a thiazolidinone core, which is known for various biological activities. The presence of functional groups such as hydrazide and thioxo moieties contributes to its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives, including those similar to this compound. For instance:
- Antibacterial Effects : A series of thiazolidinone derivatives demonstrated significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10.7 to 21.4 μmol/mL for some derivatives, indicating potent activity against these pathogens .
- Antifungal Activity : Compounds structurally related to this compound have also shown antifungal properties against species like Candida albicans and Aspergillus niger. The best antifungal activities were noted with MIC values similar to those observed in antibacterial tests .
Anticancer Activity
The potential anticancer effects of thiazolidinone derivatives have been explored in several studies:
- Cell Line Studies : Research involving various cancer cell lines has indicated that thiazolidinone compounds can induce apoptosis and inhibit cell proliferation. For example, derivatives have been tested against breast cancer and leukemia cell lines, showing promising results in reducing cell viability .
- Mechanism of Action : The proposed mechanisms include the induction of oxidative stress and modulation of signaling pathways involved in cell survival and apoptosis. These actions are thought to be mediated by the interaction of the thiazolidinone core with cellular targets .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler thiazolidine precursors. Key steps include:
- Formation of Thiazolidinone Core : Initial reactions involve the condensation of appropriate aldehydes with thiosemicarbazones to form the thiazolidinone structure.
- Hydrazone Formation : Subsequent reactions lead to the formation of hydrazones through reaction with hydrazine derivatives, which are crucial for enhancing biological activity .
Case Studies
Several case studies have documented the efficacy of thiazolidinone derivatives:
- Study on Antimicrobial Activity : A study evaluated a series of synthesized thiazolidinones for their antimicrobial properties against a panel of bacteria and fungi, revealing that modifications in structure significantly influenced their activity profiles .
- Anticancer Research : In vitro studies demonstrated that specific thiazolidinone compounds could significantly inhibit the growth of cancer cells compared to control groups, suggesting potential for further development as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing this compound and its structural analogs?
- Methodology : The compound can be synthesized via condensation reactions between thiazolidinone precursors and substituted benzaldehydes. For example, analogs with benzylidene groups are prepared by refluxing thiazolidinone derivatives (e.g., 3-ethyl-4-oxo-2-thioxo-1,3-thiazolidine) with aldehydes (e.g., 4-ethylbenzaldehyde) in acetic acid, catalyzed by anhydrous sodium acetate. Reaction progress is monitored via TLC, and yields range from 29% to 74% depending on substituents .
- Key Data :
| Substituent on Aldehyde | Yield (%) | Melting Point (°C) |
|---|---|---|
| 4-Chlorophenyl | 29 | 200 |
| 4-Fluorophenyl | 74 | 220–222 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups.
- NMR (¹H/¹³C) : Identifies benzylidene protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.5 ppm), and hydrazide NH signals (δ 10–12 ppm).
- Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How is preliminary biological activity screening designed for this compound?
- Methodology : Use in vitro assays against bacterial (e.g., S. aureus, E. coli), fungal (e.g., C. albicans), and cancer cell lines (e.g., MCF-7). Minimum inhibitory concentration (MIC) and IC₅₀ values are determined via microdilution or MTT assays. Positive controls (e.g., ciprofloxacin for antimicrobials) and solvent controls are mandatory .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?
- Methodology :
- Substituent Analysis : Compare analogs with electron-withdrawing (e.g., -Cl, -F) vs. electron-donating (e.g., -OCH₃) groups on the benzylidene ring. For example, 4-fluorobenzylidene derivatives show higher antimicrobial activity (MIC: 8 µg/mL) than 4-chloro analogs (MIC: 16 µg/mL) due to enhanced electrophilicity .
- Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., M. tuberculosis enoyl-ACP reductase). Focus on hydrogen bonding with thioxo groups and hydrophobic interactions with the ethylbenzylidene moiety .
Q. What strategies resolve contradictions in yield or bioactivity data across analogs?
- Methodology :
- Reaction Optimization : Low yields (e.g., 29% for 4-chloro derivatives) may stem from steric hindrance; microwave-assisted synthesis can improve efficiency (e.g., 92–96% yields in similar thiazolidinones) .
- Bioactivity Discrepancies : Conflicting MIC values may arise from assay conditions (e.g., pH, inoculum size). Validate via standardized protocols (CLSI guidelines) and dose-response curves .
Q. How can computational methods predict metabolic stability or toxicity?
- Methodology :
- ADMET Prediction : Tools like SwissADME assess lipophilicity (LogP), CYP450 inhibition, and bioavailability. High LogP (>5) may indicate poor solubility, requiring formulation adjustments.
- Degradation Studies : Monitor stability under physiological pH (7.4) and oxidative conditions (H₂O₂). HPLC tracks hydrolytic degradation of the hydrazide moiety .
Q. What experimental designs validate the compound’s mechanism of action?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
